molecular formula C15H11NO3S2 B4627215 3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one

3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one

Cat. No. B4627215
M. Wt: 317.4 g/mol
InChI Key: OBHQLQMHGGAVHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one derivatives often involves multicomponent reactions that allow for the efficient assembly of complex molecules from simpler precursors. A notable method includes a two-component protocol for the synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones through the reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines in ethanol. This approach highlights the versatility of thiazole and chromenone moieties in constructing pharmacophore-rich scaffolds (Saeed et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a chromen-2-one backbone, substituted with a thiazolyl moiety through an acetyl linker. This structure has been elucidated using various spectroscopic techniques, including UV-vis, FTIR, NMR, and mass spectroscopy. X-ray diffraction studies, for instance, have provided detailed insights into the crystalline structure of 3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one, revealing its orthorhombic space group and unit cell parameters, which underpins the stability and molecular packing of these compounds (Saeed et al., 2013).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, leveraging the reactive sites on both the chromen-2-one and thiazolyl sections. For example, they can undergo nucleophilic substitution reactions, where the acetyl group serves as a pivotal point for introducing various substituents, thereby modulating the compound’s chemical properties and reactivity.

Physical Properties Analysis

The physical properties of 3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by the nature and position of substituents on the thiazole and chromenone moieties. These properties are crucial for determining the compound's suitability for specific applications, including its formulation into pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and the ability to participate in further chemical transformations, are determined by the electronic and steric effects of the substituents on the thiazole and chromen-2-one core. The presence of the thiazole ring, in particular, imparts nucleophilic character to the molecule, enabling a range of chemical reactions that are central to synthetic strategies for the development of novel compounds with potential biological activities.

Scientific Research Applications

Multicomponent Synthesis and Characterization

Synthesis Techniques

One area of research involves the development of efficient synthetic routes for creating derivatives of 2H-chromen-2-one. For example, a one-pot multicomponent synthesis technique has been developed to produce pyrazolyl triazolo thiadiazinyl chromen-2-ones, highlighting the compound's versatility in chemical synthesis (Pavurala & Vedula, 2015). This method emphasizes the compound's utility in creating complex heterocyclic structures, which are valuable in various chemical and material science applications.

Characterization and Structural Analysis

Another focus has been on the structural analysis of these compounds. For instance, a study by Saeed et al. (2013) achieved a series of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones through a two-component synthesis, further characterized by X-ray diffraction, showcasing the compound's potential in material science and chemistry (Saeed et al., 2013).

Antimicrobial and Coating Applications

Antimicrobial Properties

El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative with demonstrated antimicrobial activity, which was also incorporated into polyurethane coatings to impart antimicrobial properties (El‐Wahab et al., 2014). This application highlights the compound's potential in developing antimicrobial surfaces, which can be particularly useful in healthcare settings and the manufacturing of sanitary products.

Polyurethane Coating Enhancement

The study also explored the physical and mechanical properties of polyurethane varnishes containing the derivative, finding that the addition slightly enhanced these properties. This suggests that incorporating such derivatives into polymers can improve material characteristics without compromising their antimicrobial efficacy.

Biological Evaluation

Antimicrobial Activity Screening

Merugu et al. (2020) synthesized a series of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives and screened them for antimicrobial activity. The study not only contributed to the understanding of the compound's potential in medical applications but also its role in chemical synthesis focused on enhancing antimicrobial properties (Merugu et al., 2020).

properties

IUPAC Name

3-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c1-9-7-20-15(16-9)21-8-12(17)11-6-10-4-2-3-5-13(10)19-14(11)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHQLQMHGGAVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one
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3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one
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3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one

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